REACTION_CXSMILES
|
[CH2:1]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[Br:11]N1C(=O)CCC1=O.C(O)(=O)C.C(Cl)(Cl)Cl>O>[Br:11][C:8]1[S:7][C:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:10][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C=1SC=CC1
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
chloroform acetic acid
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(Cl)(Cl)Cl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with diethyl ether (2×50 cm3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×100 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by distillation (Bp 132-134° C. at 15-20 mm Hg.)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=CC1)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |